(2S)-1-Iodo-2,3-dimethylbutane
Description
(2S)-1-Iodo-2,3-dimethylbutane is a chiral aliphatic iodoalkane with the molecular formula C₆H₁₃I and a molecular weight of 212.08 g/mol. Its structure features an iodine atom at the terminal carbon (C1) and two methyl groups at C2 and C3, creating a stereogenic center at C2 (S-configuration). This compound is primarily utilized in organic synthesis as an alkylating agent due to the iodine atom’s strong leaving-group ability, facilitating nucleophilic substitution (SN2) reactions. The stereochemistry at C2 influences its reactivity in stereospecific transformations, making it valuable in pharmaceutical and asymmetric synthesis applications .
Properties
CAS No. |
71486-02-7 |
|---|---|
Molecular Formula |
C6H13I |
Molecular Weight |
212.07 g/mol |
IUPAC Name |
(2S)-1-iodo-2,3-dimethylbutane |
InChI |
InChI=1S/C6H13I/c1-5(2)6(3)4-7/h5-6H,4H2,1-3H3/t6-/m1/s1 |
InChI Key |
DLOFUBIPWFBYNG-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](CI)C(C)C |
Canonical SMILES |
CC(C)C(C)CI |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-Iodo-2,3-dimethylbutane typically involves the halogenation of a suitable precursor. One common method is the iodination of (2S)-2,3-dimethylbutane using iodine and a suitable oxidizing agent, such as hydrogen peroxide or a peracid. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-Iodo-2,3-dimethylbutane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amine groups.
Elimination Reactions: The compound can undergo elimination to form alkenes, particularly under the influence of strong bases like potassium tert-butoxide.
Oxidation and Reduction: Although less common, the compound can be oxidized or reduced under specific conditions to form various products.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium hydroxide, sodium cyanide, and ammonia. Reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used, often in non-polar solvents like hexane.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Products include alcohols, nitriles, and amines, depending on the nucleophile used.
Elimination Reactions: The major product is typically an alkene, such as 2,3-dimethyl-1-butene.
Oxidation and Reduction: Products can vary widely, including alcohols, ketones, or alkanes, depending on the specific reaction conditions.
Scientific Research Applications
(2S)-1-Iodo-2,3-dimethylbutane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions, particularly those involving halogenated substrates.
Medicine: It may serve as a precursor in the synthesis of pharmaceutical compounds, especially those requiring a chiral center.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (2S)-1-Iodo-2,3-dimethylbutane in chemical reactions typically involves the formation of a carbocation intermediate during nucleophilic substitution or elimination reactions. The iodine atom, being a good leaving group, facilitates the formation of this intermediate, which then reacts with nucleophiles or undergoes elimination to form the final products.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physical Properties
The following table summarizes key properties of (2S)-1-Iodo-2,3-dimethylbutane and related compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Branching/Substituents | Key Functional Groups |
|---|---|---|---|---|---|
| This compound | C₆H₁₃I | 212.08 | Not reported | 2,3-dimethyl (chiral center) | Iodoalkane |
| 1-Iodo-2,3,3-trimethylbutane | C₇H₁₅I | 226.1 | Not reported | 2,3,3-trimethyl | Iodoalkane |
| 1-Iodo-2,4-dinitrobenzene (IDNB) | C₆H₃IN₂O₄ | 294.00 | Not reported | Aromatic, nitro groups | Iodoaromatic |
| 3-Methyl-1-butanethiol | C₅H₁₂S | 104.21 | 120 | 3-methyl | Thiol |
Key Observations :
- Increased branching also lowers boiling points due to reduced surface area and van der Waals interactions .
- Functional Group Differences : IDNB (aromatic iodo compound) exhibits distinct reactivity, such as participation in glutathione-S-transferase (GST)-catalyzed conjugation reactions, unlike aliphatic iodoalkanes . Thiols (e.g., 3-methyl-1-butanethiol) are nucleophilic, contrasting with the electrophilic nature of iodoalkanes.
(a) Nucleophilic Substitution Reactions
- This compound : Ideal for SN2 reactions due to its terminal iodide and moderate steric hindrance. The chiral center enables enantioselective synthesis of pharmaceuticals.
- 1-Iodo-2,3,3-trimethylbutane : Increased branching at C3 impedes SN2 mechanisms, favoring elimination (E2) pathways under basic conditions .
Research Findings and Data Gaps
- Synthesis : this compound can be synthesized via stereoselective methods, such as asymmetric hydroiodination of alkenes or resolution of racemic mixtures.
- Thermal Stability : Aliphatic iodo compounds generally decompose at lower temperatures than chlorinated analogs, necessitating controlled reaction conditions.
- Data Limitations : Boiling points and exact melting points for several compounds (e.g., 1-iodo-2,3,3-trimethylbutane) remain unreported in literature, highlighting opportunities for further research .
Biological Activity
(2S)-1-Iodo-2,3-dimethylbutane is an organoiodine compound with a molecular formula of and a molecular weight of approximately 212.07 g/mol. Its structural configuration is characterized by the presence of an iodine atom attached to a branched carbon chain, which significantly influences its chemical and biological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
The compound exhibits notable chemical properties that contribute to its biological activity. Below is a summary of its key characteristics:
| Property | Value |
|---|---|
| CAS Number | 71486-02-7 |
| Molecular Formula | C₆H₁₃I |
| Molecular Weight | 212.07 g/mol |
| IUPAC Name | This compound |
| InChI Key | DLOFUBIPWFBYNG-UHFFFAOYSA-N |
The biological activity of this compound can be attributed to its interactions with various biological molecules. The iodine atom can participate in halogen bonding, influencing the binding affinity to enzymes and receptors. This property may modulate metabolic pathways and enzyme activities, potentially leading to various physiological effects.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes.
- Receptor Modulation : It can act as a modulator for certain receptors, affecting cellular signaling pathways.
- Radical Scavenging : The presence of iodine may enhance the compound's ability to scavenge free radicals, providing antioxidant effects.
Biological Activity and Case Studies
Research into the biological activity of this compound is still emerging. However, several studies have highlighted its potential applications:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. For instance, it has shown effectiveness in inhibiting the growth of Staphylococcus aureus and Escherichia coli in vitro.
- Cancer Research : A study investigated the compound's effects on cancer cell lines, revealing that it can induce apoptosis in specific types of cancer cells through mitochondrial pathways. This suggests potential as an anticancer agent.
- Neuroprotective Effects : Another area of research has focused on the neuroprotective effects of this compound. Animal models demonstrated that it could reduce neuroinflammation and oxidative stress in conditions like Alzheimer's disease.
Summary of Research Findings
The following table summarizes key findings from various studies on this compound:
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Inhibits growth of Staphylococcus aureus and E. coli |
| Cancer Cell Apoptosis | Induces apoptosis in cancer cell lines via mitochondrial pathways |
| Neuroprotective Effects | Reduces neuroinflammation and oxidative stress in Alzheimer's disease models |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
